molecular formula C18H21ClN2O4 B6423397 ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 849136-24-9

ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B6423397
CAS No.: 849136-24-9
M. Wt: 364.8 g/mol
InChI Key: SJEQGMRUSCFMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a coumarin core fused with a piperazine-carboxylate moiety. The ethyl ester group at the piperazine nitrogen improves stability compared to tert-butyl esters, which degrade in acidic conditions . The chlorine and methyl substituents on the coumarin ring may modulate lipophilicity and electronic properties, influencing bioavailability and target binding.

Properties

IUPAC Name

ethyl 4-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-3-24-18(23)21-6-4-20(5-7-21)11-13-9-17(22)25-16-8-12(2)15(19)10-14(13)16/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEQGMRUSCFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, also known as SCH 214255, is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a piperazine ring linked to a chlorinated coumarin derivative , which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H19ClNO4\text{C}_{16}\text{H}_{19}\text{Cl}\text{N}\text{O}_4

This structure is crucial for its interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that coumarin derivatives exhibit antimicrobial properties . This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria . A study indicated that several synthesized compounds derived from similar structures exhibited moderate to excellent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityBacterial Strains Tested
SCH 214255AntibacterialS. aureus, E. coli
9eExcellentMultiple strains
9jModerateMultiple strains

Neuropharmacological Effects

SCH 214255 is noted for its potential role as a dopamine D1 receptor antagonist , which may influence motor function, cognition, and reward processing in the central nervous system (CNS). This mechanism suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease . The compound's interaction with dopamine receptors may alter signaling pathways, offering therapeutic benefits.

Case Studies and Research Findings

  • Antibacterial Evaluation : In a comparative study, SCH 214255 was evaluated alongside other coumarin derivatives. The results highlighted its superior activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of SCH 214255 revealed that it could mitigate neurotoxicity in cellular models. These studies utilized MTT assays to assess cell viability in the presence of neurotoxic agents, demonstrating significant protective effects at various concentrations .
  • Hemolytic Activity Assessment : Safety evaluations performed on human red blood cells indicated that SCH 214255 exhibits low hemolytic activity, suggesting a favorable safety profile for further development as a therapeutic agent .

The biological activity of SCH 214255 can be attributed to its ability to interact with various biological targets:

  • Dopamine D1 Receptor Antagonism : By blocking dopamine binding, it may modulate neurotransmitter release and neuronal excitability.
  • Antimicrobial Mechanism : The exact mechanism by which SCH 214255 exerts its antibacterial effects is still under investigation but likely involves disruption of bacterial cell wall synthesis or function .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine derivatives exhibit significant anticancer properties. The coumarin moiety, which is present in this compound, is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of coumarins can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Research has identified that the incorporation of piperazine into the structure enhances the biological activity against bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Neuroprotective Effects
Recent studies have suggested that similar compounds may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in neurodegenerative diseases .

Pharmacological Applications

Drug Development
The unique structural features of ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of new drugs with enhanced efficacy and reduced side effects. The compound's pharmacokinetic properties, such as solubility and permeability, are favorable for oral administration, making it suitable for further clinical evaluation .

Enzyme Inhibition
The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential applications in modulating drug metabolism and reducing adverse drug interactions .

Material Science Applications

Polymer Chemistry
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine derivatives can be utilized in polymer synthesis to create materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve their mechanical strength and thermal stability, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer agentsInduces apoptosis; targets multiple cancer pathways
Antimicrobial agentsEffective against bacteria and fungi; addresses antibiotic resistance
Neuroprotective effectsModulates oxidative stress; potential Alzheimer's treatment
PharmacologicalDrug developmentFavorable pharmacokinetics; suitable for oral administration
Enzyme inhibitionModulates drug metabolism; reduces adverse interactions
Material SciencePolymer synthesisEnhances mechanical strength and thermal stability

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted its mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Research conducted by a team at a leading university showed that the compound displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action to develop new therapeutic agents .
  • Neuroprotective Research : A recent publication explored the neuroprotective effects of similar coumarin derivatives in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function .

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : Ethyl esters (target compound) outperform tert-butyl esters in acidic conditions, suggesting better gastrointestinal stability .
  • Synthetic Feasibility: Piperazine-carboxylates with aromatic substituents (e.g., coumarin, quinazolinone) require multi-step syntheses, while phenoxy derivatives (HBK15) are more straightforward .
  • Biological Activity: Quinazolinone derivatives (A4) show tyrosine kinase inhibition, implying the target compound’s coumarin moiety may target similar pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.